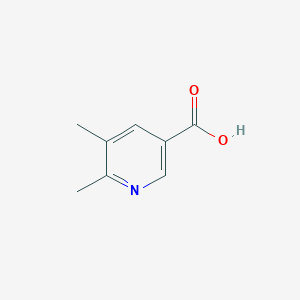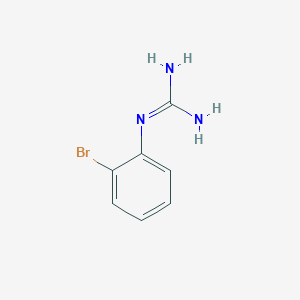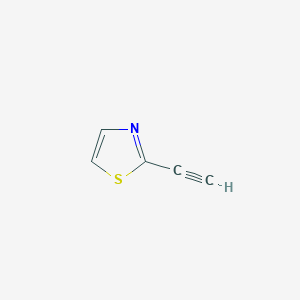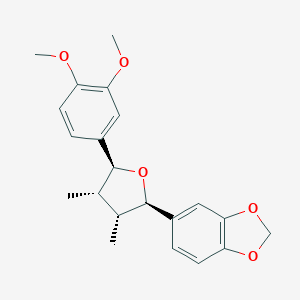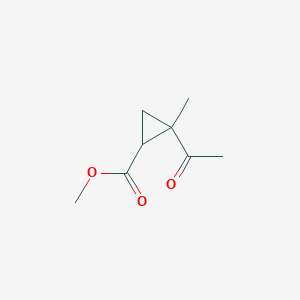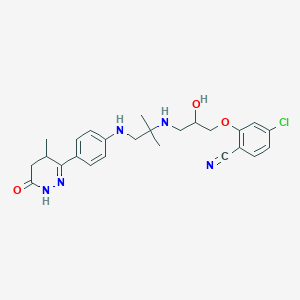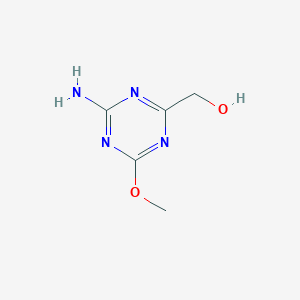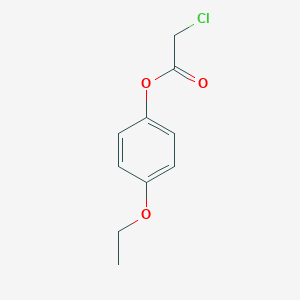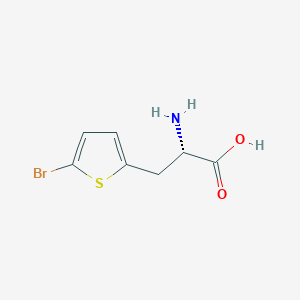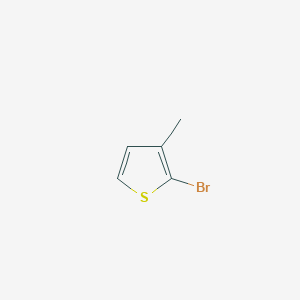
2-ブロモ-3-メチルチオフェン
概要
説明
2-Bromo-3-methylthiophene is a halogenated thiophene derivative with the molecular formula C5H5BrS. It is a five-membered heterocyclic compound containing sulfur and bromine atoms. This compound is of significant interest due to its applications in organic synthesis, pharmaceuticals, and material science .
科学的研究の応用
2-Bromo-3-methylthiophene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a building block for bioactive molecules, including antiviral and anticancer agents.
Medicine: It is involved in the synthesis of pharmaceutical compounds targeting various diseases.
作用機序
Target of Action
2-Bromo-3-methylthiophene is a pharmaceutical intermediate . It is used to prepare pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of 2-Bromo-3-methylthiophene are these viruses and α7 nicotinic receptors.
Mode of Action
It is known that the compound is used to prepare derivatives that inhibit various viruses . This suggests that the compound or its derivatives may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Biochemical Pathways
Given its use in the synthesis of inhibitors for various viruses , it can be inferred that the compound or its derivatives may affect pathways related to viral replication or infection.
Result of Action
Given its use in the synthesis of viral inhibitors , it can be inferred that the compound or its derivatives may lead to the inhibition of viral replication or infection at the molecular and cellular levels.
生化学分析
Biochemical Properties
It is known to be used in the preparation of pyrazolo [3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus
Cellular Effects
Its derivatives have been shown to inhibit various viruses, suggesting that it may have an impact on cellular processes related to viral infection
Molecular Mechanism
It is used in the synthesis of compounds that inhibit various viruses , suggesting that it may interact with biomolecules in a way that inhibits viral replication
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylthiophene is typically synthesized by the bromination of 3-methylthiophene. The most common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the absence of benzoyl peroxide. This reaction proceeds with a high yield of approximately 90% .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-3-methylthiophene follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and maximize yield. The use of N-bromosuccinimide remains prevalent due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 2-Bromo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Polymerization Reactions: It can undergo autopolymerization to form polythiophenes, which are useful in electronic applications.
Common Reagents and Conditions:
Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization: Catalysts like palladium or nickel complexes are used under controlled conditions.
Major Products:
Substitution: Various substituted thiophenes depending on the reagent used.
Oxidation: Thiophene sulfoxides or sulfones.
Polymerization: Polythiophenes with applications in organic electronics.
類似化合物との比較
- 2-Bromo-3-hexylthiophene
- 2-Bromo-3-(bromomethyl)thiophene
- 2,5-Dibromo-3-hexylthiophene
- 3-Bromo-4-methylthiophene
Comparison: 2-Bromo-3-methylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. For instance, 2-Bromo-3-hexylthiophene is more hydrophobic due to the hexyl group, while 2,5-Dibromo-3-hexylthiophene has increased reactivity due to the presence of two bromine atoms .
特性
IUPAC Name |
2-bromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBWYBULYUKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162194 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-76-9 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the efficient synthetic routes for producing 2-bromo-3-methylthiophene?
A1: Several methods have been explored for the synthesis of 2-bromo-3-methylthiophene.
- Direct Bromination: One common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. [] This method demonstrates high regioselectivity, favoring bromination at the 2-position of the 3-methylthiophene ring, leading to a high yield of 2-bromo-3-methylthiophene. [] The reaction conditions, like temperature and time, can be optimized to further enhance the yield. []
- Hydrogen Peroxide and Hydrogen Bromide: Another method employs a mixture of 3-methylthiophene, hydrogen bromide, and hydrogen peroxide. [] This approach offers an alternative route for industrial production due to its simplicity and cost-effectiveness. []
Q2: How does the presence of a methyl group in 3-methylthiophene influence the bromination reaction?
A: The methyl group in 3-methylthiophene plays a crucial role in directing the bromination reaction. Research suggests that the methyl group's electron-donating nature activates the thiophene ring, making it more susceptible to electrophilic attack. [] This effect is particularly pronounced at the 2-position, explaining the observed regioselectivity during bromination with NBS. [] Furthermore, studies have shown that the methyl group impacts the reaction rate. []
Q3: What analytical techniques are employed to characterize 2-bromo-3-methylthiophene?
A: Characterization of 2-bromo-3-methylthiophene commonly involves techniques such as Gas Chromatography (GC) to determine the reaction progress and purity of the synthesized compound. [] Additionally, spectroscopic methods like Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) are used to confirm the compound's structure and analyze its properties. []
Q4: What are the potential applications of 2-bromo-3-methylthiophene?
A: 2-Bromo-3-methylthiophene serves as a valuable building block in organic synthesis. Its reactivity, particularly at the bromine atom, makes it amenable to various transformations, including Grignard reactions. [] This versatility renders it useful in constructing more complex molecules. For instance, it is used in synthesizing Tiagabine Hydrochloride, a pharmaceutical compound with anticonvulsant properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


